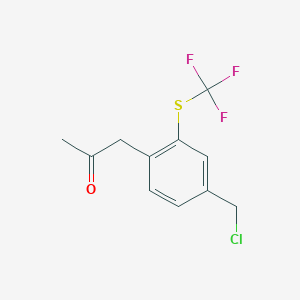

1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

描述

1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS: 1805862-91-2) is a ketonic compound with the molecular formula C₁₁H₉Cl₂F₃OS and a molecular weight of 317.15 g/mol . Its structure features a propan-2-one backbone attached to a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position (Figure 1).

属性

分子式 |

C11H10ClF3OS |

|---|---|

分子量 |

282.71 g/mol |

IUPAC 名称 |

1-[4-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H10ClF3OS/c1-7(16)4-9-3-2-8(6-12)5-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |

InChI 键 |

WXFWKCACMCTQIK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=C(C=C(C=C1)CCl)SC(F)(F)F |

产品来源 |

United States |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one generally involves three key steps:

- Step 1: Introduction of the trifluoromethylthio (-SCF₃) substituent onto the aromatic ring.

- Step 2: Chloromethylation of the phenyl ring at the 4-position.

- Step 3: Attachment of the propan-2-one (acetyl) moiety to the aromatic system.

This sequence ensures regioselective substitution and functionalization, with careful control of reaction parameters to optimize yield and purity.

Synthetic Routes and Reaction Conditions

Introduction of the Trifluoromethylthio Group

- Method: Electrophilic trifluoromethylthiolation of a suitable phenol or aryl halide precursor.

- Reagents: Common reagents include trifluoromethylthiolating agents such as trifluoromethylsulfenyl chloride (CF₃SCl) or trifluoromethylthiolate salts.

- Catalysts: Palladium or copper catalysts may be employed for cross-coupling reactions involving trifluoromethylthiolation.

- Conditions: Reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from ambient to 100°C.

- Outcome: Selective installation of the -SCF₃ group at the 2-position of the phenyl ring.

Chloromethylation of the Phenyl Ring

- Method: Electrophilic chloromethylation using formaldehyde and hydrochloric acid or chloromethyl methyl ether.

- Reagents: Paraformaldehyde or formalin as the source of the methylene group; hydrogen chloride gas or chloromethyl methyl ether as chloromethylating agents.

- Catalysts: Lewis acids like zinc chloride (ZnCl₂) or hydrochloric acid (HCl) to facilitate electrophilic substitution.

- Conditions: Typically carried out under acidic conditions at temperatures between 0 to 50°C to avoid over-chloromethylation or polymerization.

- Outcome: Selective chloromethyl substitution at the 4-position relative to the trifluoromethylthio group.

Attachment of the Propan-2-one Moiety

- Method: Friedel-Crafts acylation or nucleophilic addition of an acetyl equivalent.

- Reagents: Acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl₃).

- Conditions: Low to moderate temperatures (0–40°C) to prevent side reactions.

- Outcome: Formation of the ketone functional group at the 1-position of the phenyl ring, yielding the target compound.

Industrial Synthesis Considerations

- Scale-up: Industrial methods optimize reagent stoichiometry, catalyst loading, and solvent recycling to maximize yield and minimize waste.

- Purification: Techniques such as recrystallization, silica gel chromatography, and distillation are employed to achieve high purity (>85%).

- Safety: Handling of chloromethylating agents requires strict safety protocols due to their toxicity and carcinogenicity.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions (Temp, Time) | Outcome / Notes |

|---|---|---|---|---|---|

| 1 | Trifluoromethylthiolation | CF₃SCl or CF₃S salts; Pd or Cu catalysts | DMF, THF | 25–100°C, several hours | Selective -SCF₃ installation at 2-position |

| 2 | Chloromethylation | Paraformaldehyde + HCl or chloromethyl methyl ether; ZnCl₂ or HCl catalyst | Acidic medium (e.g., CH₂Cl₂) | 0–50°C, 1–4 hours | Chloromethyl group introduced at 4-position |

| 3 | Friedel-Crafts Acylation | Acetyl chloride or acetic anhydride + AlCl₃ | CH₂Cl₂ or CS₂Cl₂ | 0–40°C, 1–3 hours | Formation of propan-2-one ketone group |

Research Findings and Spectroscopic Characterization

Reaction Optimization

- Palladium-catalyzed cross-coupling for trifluoromethylthiolation shows improved yields when catalyst loading is maintained at approximately 5 mol% with polar aprotic solvents.

- Chloromethylation requires careful temperature control to prevent polymerization or multiple substitutions.

- Friedel-Crafts acylation is sensitive to moisture and requires anhydrous conditions for optimal ketone formation.

Purification Techniques

- Flash chromatography on silica gel with hexane/ethyl acetate gradients is effective for isolating the product.

- Recrystallization from solvents such as ethanol or ethyl acetate enhances purity.

Spectroscopic Markers

| Spectroscopy Type | Key Signals/Features |

|---|---|

| ¹H NMR | Chloromethyl protons: δ 4.5–4.7 ppm (singlet); Aromatic protons: δ 7.0–7.8 ppm; Methyl protons of propan-2-one: δ 2.1–2.3 ppm |

| ¹³C NMR | Carbonyl carbon (C=O): δ 195–205 ppm; Aromatic carbons: δ 120–140 ppm; -SCF₃ carbon: δ 120–125 ppm (splitting due to F coupling) |

| HRMS | Molecular ion peak corresponding to C₁₁H₉ClF₃OS (MW 317.15 g/mol); Isotopic pattern consistent with chlorine presence |

化学反应分析

Types of Reactions

1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: New derivatives with substituted nucleophiles.

科学研究应用

While comprehensive data tables and well-documented case studies for the specific applications of "1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one" are not available in the search results, the following information can be compiled regarding its properties, potential applications, and related compounds:

Chemical and Physical Properties

- Molecular Formula: C11H10ClF3OS

- Molecular Weight: 282.71

- Synonyms: 1-(4-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one; 2-Propanone, 1-[4-(chloromethyl)-3-[(trifluoromethyl)thio]phenyl]-

- CAS Number: 1804216-10-1

Potential Applications

The presence of chloromethyl and trifluoromethylthio groups attached to a phenyl ring suggests potential applications in:

- Medicinal Chemistry: It can serve as a lead for developing new therapeutic agents. Its unique structure allows it to interact with various molecular targets, potentially modulating enzyme activities or receptor functions.

- Materials Science: The functional groups enhance its potential applications.

- Modifying the compound: Crucial for specific applications or enhancing its biological activity.

Related Compounds

The search results mention several related compounds with similar structures, which could provide insights into the potential applications of the target compound:

- 1-Bromo-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

- Contains bromine instead of chlorine

- May exhibit different reactivity due to bromine's larger size

- 1-Chloro-1-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

- Contains two chlorine atoms

- Increased halogenation may enhance reactivity

- 4-Chloro-3-(trifluoromethylthio)acetophenone

- Lacks the propanone structure

- Simpler structure may lead to different biological activities

- 1-Chloro-3-(4-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Unique Aspects

作用机制

The mechanism of action of 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of biochemical pathways, such as those involved in inflammation or microbial growth.

相似化合物的比较

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f)

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Molecular Formula : C₁₀H₉F₃O

- Key Features : A positional isomer with a trifluoromethyl (-CF₃) group at the meta position instead of the trifluoromethylthio (-SCF₃) and chloromethyl groups.

- Applications : Intermediate in fenfluramine synthesis .

- Comparison : The lack of chloromethyl limits its utility in alkylation reactions, while the meta-CF₃ group may alter metabolic pathways compared to the ortho-SCF₃ in the target compound.

Halogen-Substituted Propan-2-one Derivatives

1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Molecular Formula : C₁₀H₁₀ClN₂O₂

- Key Features : Hydrazinylidene substituent at the 1-position and a chloro group.

Pharmacologically Relevant Propan-2-one Derivatives

1-[4-(Methylthio)phenyl]propan-2-one

- Role : Metabolite of the designer drug 4-MTA.

1-((4-(2-(Methylthio)-1H-benzo[d]imidazol-1-yl)thiazol-2-yl)amino)propan-2-one (Compound 21a)

- Key Features : Hybrid benzimidazole-thiazole-propan-2-one structure.

- Activity : COX-2 inhibitor (IC₅₀ = 0.045–0.075 μM).

- Comparison : The target compound’s chloromethyl and trifluoromethylthio groups may confer distinct binding affinities or pharmacokinetic profiles compared to this anti-inflammatory agent .

常见问题

Basic Questions

Q. What are the common synthetic routes for 1-(4-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, analogous to methods used for structurally related ketones. For example, sulfoxonium ylide intermediates (e.g., from α-carbonyl precursors) can undergo coupling with aryl halides to introduce the trifluoromethylthio group . Additionally, reductive amination or hydrolysis of nitrile precursors (as seen in fenfluramine synthesis) may be adapted for the propan-2-one backbone . Key steps include optimizing catalyst systems (e.g., Pd(OAc)₂ with ligands) and controlling reaction temperatures to minimize side reactions.

Q. What analytical techniques are used to assess purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, particularly for chlorine and fluorine atoms. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions, with ¹⁹F NMR resolving trifluoromethylthio signals. Purity is validated via HPLC with UV detection at 254 nm, leveraging the aromatic and sulfur-containing moieties’ absorbance . Differential scanning calorimetry (DSC) may supplement purity analysis by detecting melting point deviations.

Q. How should researchers handle the chloromethyl group to ensure safety during experiments?

- Methodological Answer : The chloromethyl group is a known alkylating agent and potential mutagen. Use gloveboxes or fume hoods with HEPA filters for synthesis and purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Quench residual chloromethyl intermediates with sodium thiosulfate to prevent unintended alkylation .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the trifluoromethylthio group?

- Methodological Answer : Trifluoromethylthio incorporation often requires electrophilic or radical reagents (e.g., AgSCF₃ or CuSCF₃). Solvent choice (e.g., DMF or DMSO) enhances reagent solubility, while microwave-assisted synthesis reduces reaction time. Kinetic studies via in-situ IR spectroscopy help identify rate-limiting steps, such as oxidative addition in Pd-catalyzed systems . Computational modeling (DFT) predicts steric and electronic effects of substituents on reaction pathways.

Q. What strategies resolve spectral overlaps in NMR caused by chlorine and fluorine atoms?

- Methodological Answer : For ¹H NMR, heteronuclear correlation spectroscopy (HSQC) distinguishes overlapping proton signals near electronegative groups. ¹⁹F NMR decoupling reduces splitting artifacts. For ¹³C NMR, distortionless enhancement by polarization transfer (DEPT) differentiates quaternary carbons adjacent to fluorine. When ambiguity persists, isotopic labeling (e.g., ¹³C-enriched precursors) or X-ray crystallography provides definitive structural confirmation .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), but steric hindrance from the trifluoromethylthio group may slow kinetics. Kinetic studies using pseudo-first-order conditions (excess nucleophile) quantify activation parameters. Solvent polarity (e.g., DMSO vs. THF) modulates transition-state stabilization. Competing elimination pathways can be suppressed by using bulky bases (e.g., DBU) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Exothermic reactions (e.g., trifluoromethylthio introduction) require controlled temperature gradients in flow reactors to prevent runaway conditions. Chloromethyl group instability necessitates in-situ quenching during workup. Continuous crystallization techniques improve yield and purity by avoiding intermediate degradation. Process analytical technology (PAT), such as inline Raman spectroscopy, monitors real-time reaction progress .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for related compounds?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., DSC for melting points, HRMS for molecular ions). If inconsistencies persist, assess synthetic protocols for hidden variables (e.g., solvent traces, polymorphic forms). Collaborative inter-laboratory studies using standardized samples can resolve methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。